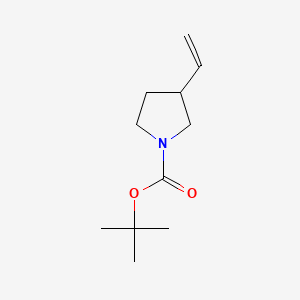

Tert-butyl-3-vinylpyrrolidin-1-carboxylat

Übersicht

Beschreibung

Tert-butyl 3-vinylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It is a tertiary aliphatic alcohol that can be synthesized from malonic acid and diethyl . This compound is used as an intermediate in various chemical reactions and has applications in scientific research and industrial processes.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-vinylpyrrolidine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-vinylpyrrolidine-1-carboxylate involves the reaction of tert-butyl ®-3-formylpyrrolidine-1-carboxylate with methyltriphenylphosphonium bromide . The reaction is typically carried out under controlled conditions to ensure high yield and purity. The compound is then purified and stored under sealed, dry conditions at temperatures between 2-8°C .

Industrial Production Methods

Industrial production of tert-butyl 3-vinylpyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-vinylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced products.

Substitution: The vinyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced compounds .

Wirkmechanismus

The mechanism of action of tert-butyl 3-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-butyl (S)-3-vinylpyrrolidine-1-carboxylate: A stereoisomer with similar chemical properties.

tert-butyl ®-3-formylpyrrolidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-vinylpyrrolidine-1-carboxylate.

Uniqueness

Tert-butyl 3-vinylpyrrolidine-1-carboxylate is unique due to its specific structure and reactivity. Its vinyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Tert-butyl 3-vinylpyrrolidine-1-carboxylate, also referred to as (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-vinylpyrrolidine-1-carboxylate is CHNO. It features a five-membered nitrogen-containing heterocycle known as pyrrolidine, which contributes to its reactivity and interaction with biological targets. The presence of a chiral center allows for the synthesis of various enantiomers, which may exhibit different biological activities.

The mechanism of action of tert-butyl 3-vinylpyrrolidine-1-carboxylate primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been suggested that this compound may function as an enzyme inhibitor, modulating the activity of various biochemical pathways. This capability positions it as a candidate for therapeutic applications in conditions where enzyme regulation is critical.

Biological Activity

Research indicates that tert-butyl 3-vinylpyrrolidine-1-carboxylate exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it may affect enzymes linked to cancer progression or metabolic disorders.

- Receptor Interaction : The compound's structure allows for selective interactions with specific receptors, potentially altering signaling pathways crucial for cellular functions.

- Therapeutic Potential : Given its biological activity, there is ongoing research into its potential use in drug development, particularly in the context of cancer therapy and metabolic diseases.

Case Studies and Experimental Evidence

- Enzyme Inhibition Studies : In vitro studies have demonstrated that tert-butyl 3-vinylpyrrolidine-1-carboxylate can inhibit the activity of specific enzymes by binding to their active sites. This inhibition can lead to reduced proliferation of cancer cells in laboratory settings.

-

Structural Analog Comparisons : Comparative studies with structurally similar compounds have highlighted the unique properties of tert-butyl 3-vinylpyrrolidine-1-carboxylate. For example:

Compound Name Molecular Formula Unique Features tert-Butyl 3-methylenepyrrolidine-1-carboxylate CHNO Contains a methylene group instead of a vinyl group (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate CHNO Enantiomeric form with different stereochemistry tert-Butyl 2-vinylpyrrolidine-1-carboxylate CHNO Vinyl group at the 2-position instead of the 3-position

Clinical Relevance

The potential therapeutic applications of tert-butyl 3-vinylpyrrolidine-1-carboxylate are being explored in various clinical contexts:

- Cancer Treatment : Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by modulating drug resistance mechanisms.

- Metabolic Disorders : Its role in regulating metabolic enzymes presents opportunities for developing treatments for conditions such as diabetes and obesity.

Eigenschaften

IUPAC Name |

tert-butyl 3-ethenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWBHQLFAKSRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693362 | |

| Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753015-96-2 | |

| Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.